3-hexyl-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one
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Overview
Description
3-hexyl-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by its complex molecular structure, which includes a chromen-2-one core substituted with hexyl, dimethyl, and phenylethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hexyl-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-2-one structure.
Substitution Reactions: The hexyl, dimethyl, and phenylethoxy groups are introduced through various substitution reactions. These reactions often require specific reagents and catalysts to achieve the desired substitutions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of solvents, reaction conditions, and purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-hexyl-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) and platinum (Pt) are used to facilitate various reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced derivatives.
Scientific Research Applications
3-hexyl-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug development.
Industry: It is used in the development of specialty chemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 3-hexyl-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-hexyl-4,8-dimethyl-7-(1-oxo-1-phenylpropan-2-yl)oxychromen-2-one
- 3-hexyl-4,8-dimethyl-7-(1-oxo-1-phenylethyl)oxychromen-2-one
Uniqueness
3-hexyl-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C25H28O4 |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
3-hexyl-4,8-dimethyl-7-phenacyloxychromen-2-one |
InChI |
InChI=1S/C25H28O4/c1-4-5-6-10-13-21-17(2)20-14-15-23(18(3)24(20)29-25(21)27)28-16-22(26)19-11-8-7-9-12-19/h7-9,11-12,14-15H,4-6,10,13,16H2,1-3H3 |
InChI Key |
RPRDLBHCMRGSOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C2=C(C(=C(C=C2)OCC(=O)C3=CC=CC=C3)C)OC1=O)C |
Origin of Product |
United States |
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